

# Avasimibe: A Technical Guide to its Targets and Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avasimibe

Cat. No.: B1665837

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## Introduction

**Avasimibe** (CI-1011) is a synthetic, orally bioavailable small molecule that potently inhibits Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).<sup>[1][2]</sup> Initially developed by Parke-Davis (later Pfizer) as a lipid-lowering agent for the treatment of atherosclerosis, its clinical development for this indication was halted due to a lack of favorable effects on coronary atherosclerosis and a mild increase in LDL cholesterol in clinical trials.<sup>[3]</sup> However, a growing body of preclinical research has repositioned **Avasimibe** as a promising candidate for anti-cancer therapy due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.<sup>[4][5][6]</sup> This technical guide provides an in-depth overview of **Avasimibe**'s core targets, mechanisms of action, and its impact on various signaling pathways, supported by quantitative data and detailed experimental methodologies.

## Core Target: Acyl-CoA: Cholesterol Acyltransferase (ACAT/SOAT)

**Avasimibe**'s primary molecular targets are the two isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT-1 (SOAT1) and ACAT-2 (SOAT2).<sup>[1][2]</sup> These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.<sup>[2]</sup> By inhibiting ACAT, **Avasimibe** effectively blocks this

process, leading to an accumulation of free cholesterol within the cell and a reduction in the storage of cholesteryl esters.[4]

## Quantitative Inhibition Data

The inhibitory activity of **Avasimibe** against ACAT isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

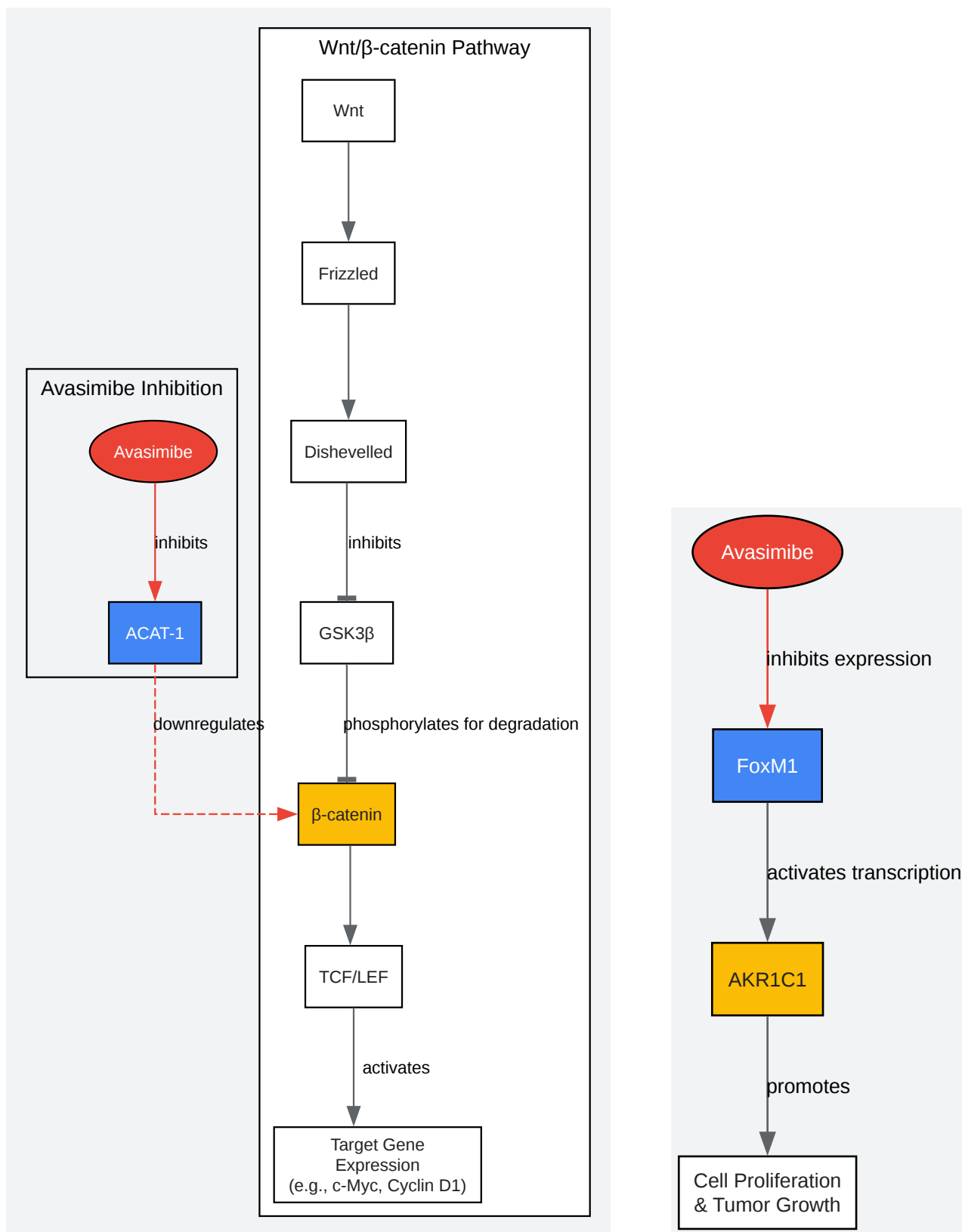
Target	IC50 (μM)	Source(s)
ACAT (general)	3.3	[7]
ACAT-1	24	[1][2]
ACAT-2	9.2	[1][2]
Human Monocyte-Macrophage ACAT	0.012 (12 ng/mL)	[8]

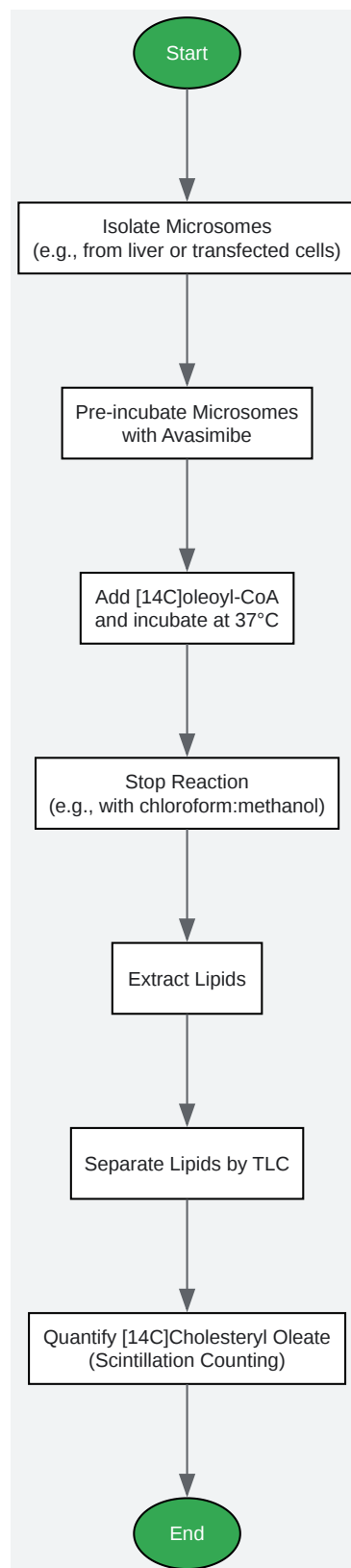
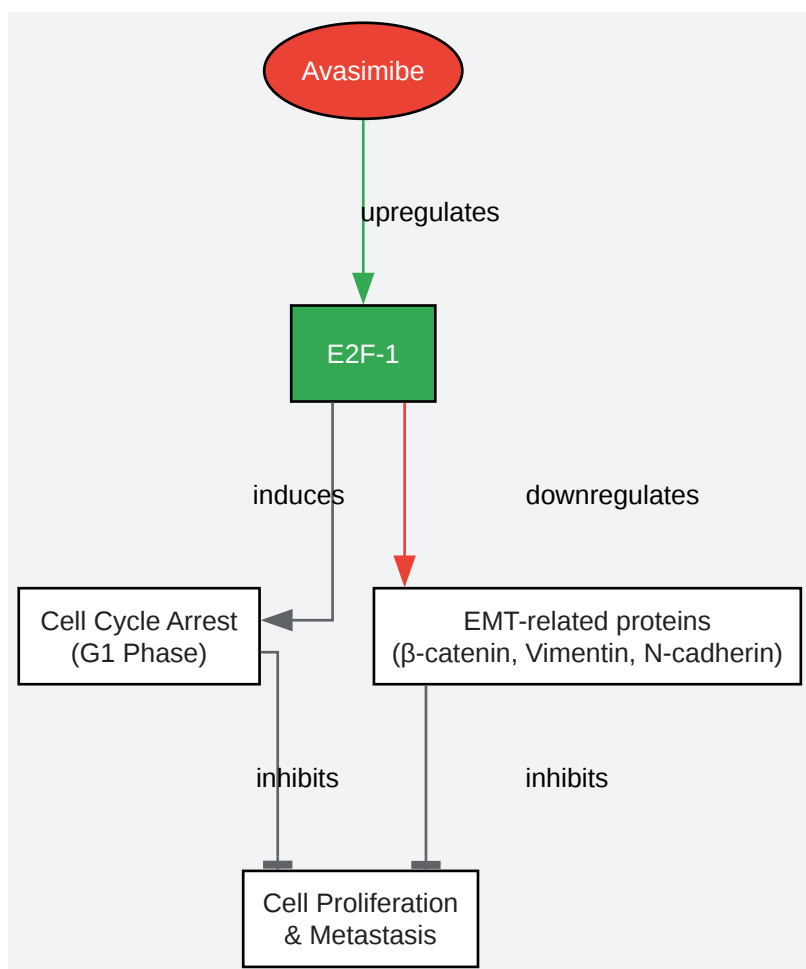
## Signaling Pathways Modulated by Avasimibe

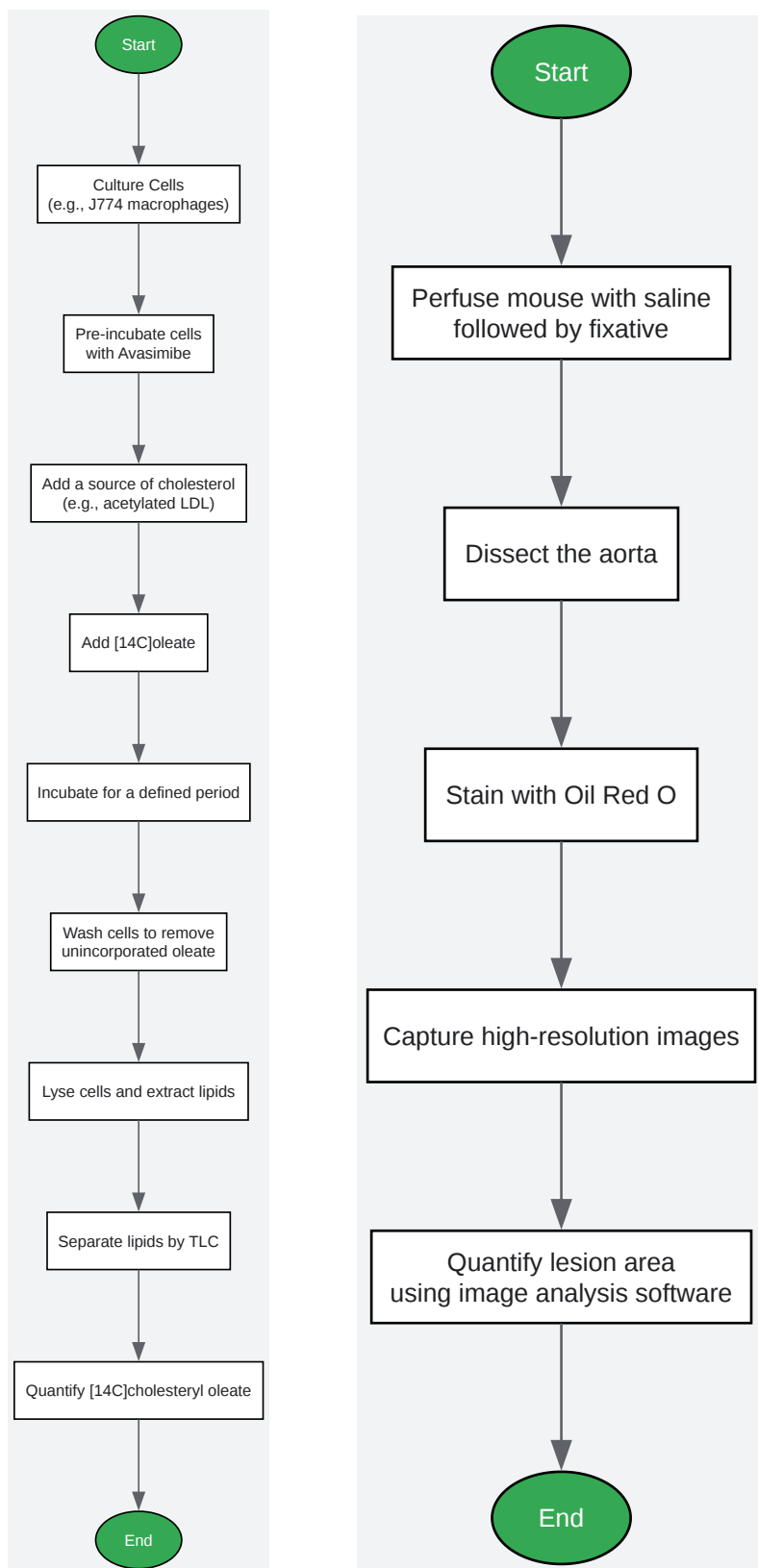
Beyond its direct impact on cholesterol metabolism, **Avasimibe** has been shown to modulate several critical signaling pathways, particularly in the context of cancer biology.

### Wnt/β-catenin Signaling Pathway

**Avasimibe** has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[9][10] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. **Avasimibe** treatment leads to the localization of β-catenin to the cell membrane and a reduction in its phosphorylation, thereby inactivating the pathway and suppressing cancer cell proliferation.[9] In prostate cancer cells, depletion of cholesteryl esters by **Avasimibe** significantly downregulates β-catenin.[10]







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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasimibe inhibits tumor growth by targeting FoxM1-AKR1C1 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 8. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/ $\beta$ -Catenin Signaling Pathway [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Avasimibe: A Technical Guide to its Targets and Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665837#avasimibe-targets-and-pathways]

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